4-benzenesulfonamido-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide
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Overview
Description
4-BENZENESULFONAMIDO-N-(5-METHYL-12-OXAZOL-3-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZENESULFONAMIDO-N-(5-METHYL-12-OXAZOL-3-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium . This process is often carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-BENZENESULFONAMIDO-N-(5-METHYL-12-OXAZOL-3-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, nitric acid, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
4-BENZENESULFONAMIDO-N-(5-METHYL-12-OXAZOL-3-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-BENZENESULFONAMIDO-N-(5-METHYL-12-OXAZOL-3-YL)BENZENE-1-SULFONAMIDE involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in cells, and its inhibition can disrupt cellular processes, leading to cell death. The compound interacts with the enzyme’s active site, blocking its activity and preventing the conversion of carbon dioxide to bicarbonate .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide
- 4-{[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Uniqueness
4-BENZENESULFONAMIDO-N-(5-METHYL-12-OXAZOL-3-YL)BENZENE-1-SULFONAMIDE is unique due to its dual sulfonamide groups, which enhance its binding affinity to target enzymes. This structural feature distinguishes it from other similar compounds and contributes to its potent biological activities .
Properties
Molecular Formula |
C16H15N3O5S2 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
4-(benzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H15N3O5S2/c1-12-11-16(17-24-12)19-26(22,23)15-9-7-13(8-10-15)18-25(20,21)14-5-3-2-4-6-14/h2-11,18H,1H3,(H,17,19) |
InChI Key |
AGUBCILTCYIYFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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